1-(Methoxymethoxy)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUGKXYBUTSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451718 | |
| Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174265-24-8 | |
| Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable benzene derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trifluoromethylated product .
Industrial Production Methods: Industrial production of this compound often involves large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various reactions makes it suitable for creating fluorinated compounds that are important in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Can be oxidized to form quinones | 4-Trifluoromethylquinone |
| Reduction | Reduced using lithium aluminum hydride | 4-Trifluoromethylphenol |
| Nucleophilic Substitution | Reactions with amines or thiols | 4-Amino-1-(methoxymethoxy)-benzene |
Biological Applications
The compound's unique structure is valuable in studying biological systems, particularly the effects of fluorinated compounds on cellular processes. Research indicates that fluorinated compounds can influence membrane integrity and cellular signaling pathways.
- Case Study : A study examined the antibacterial properties of fluorinated derivatives, including those based on this compound, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability.
- Case Study : Research has shown that derivatives with trifluoromethyl groups exhibit improved potency against specific bacterial strains compared to their non-fluorinated counterparts .
Industrial Applications
The compound is explored for its use in developing advanced materials with enhanced properties such as thermal stability and chemical resistance. These materials are crucial in industries ranging from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment. The methoxymethoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly influence reactivity. Below is a comparative analysis:
Key Findings :
- Electron-Withdrawing Groups : The CF3 group reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions .
- Protective Groups : Methoxymethoxy provides superior stability compared to methoxy or benzyloxy under acidic conditions .
- Functional Handles : Halogens (e.g., I, Br) or alkynes (e.g., C≡CH) enable cross-coupling or cycloaddition reactions for complex molecule synthesis .
Biological Activity
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a methoxymethoxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C10H10F3O2
- CAS Number : 174265-24-8
- Molecular Weight : 224.18 g/mol
The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability. These characteristics make it a valuable candidate for drug development and other applications in medicinal chemistry.
This compound has been investigated for its potential biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in the treatment of various diseases. The presence of the trifluoromethyl group can influence the binding affinity of the compound to target enzymes.
- Receptor Binding : Studies have indicated that this compound may interact with various receptors, potentially modulating biological pathways that are important for therapeutic effects.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with methoxy substitutions have shown significant activity against bacterial strains such as Staphylococcus aureus .
- Pharmacokinetics : The trifluoromethyl group enhances the metabolic stability of compounds, which is beneficial for maintaining therapeutic levels in biological systems .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers explored how modifications at different positions on the benzene ring affected biological activity. The findings indicated that specific substitutions could either enhance or diminish enzyme inhibition properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene | Moderate enzyme inhibition | Trifluoromethyl group in meta position |
| 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene | Low receptor binding affinity | Trifluoromethyl group in ortho position |
| 1-(Methoxymethoxy)-4-(difluoromethyl)benzene | Limited antimicrobial activity | Different halogen substituent |
This table illustrates how positional variations of functional groups influence biological activities, emphasizing the unique properties of this compound.
Q & A
Q. Advanced
- Solvent selection : Ethanol or water-ethanol mixtures reduce toxicity vs. DMF or THF .
- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) enable reuse across multiple batches .
- Waste minimization : Continuous flow systems reduce solvent waste and energy consumption .
What side reactions are prevalent during methoxymethoxy group installation, and how are they mitigated?
Basic
Common side reactions:
- Hydrolysis : Methoxymethoxy groups hydrolyze to diols in acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., dry DCM) and neutral pH .
- Over-alkylation : Controlled stoichiometry of chloromethyl methyl ether (1.1–1.3 eq) prevents di-alkylation .
How can computational tools predict the stability of intermediates in the synthesis of this compound?
Q. Advanced
- DFT calculations : Model transition states to identify kinetically favorable pathways (e.g., Suzuki coupling vs. homocoupling) .
- Molecular dynamics : Simulate solvent effects on reaction rates and selectivity .
What role does this compound play in synthesizing bioactive molecules?
Advanced
It serves as a key intermediate in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
